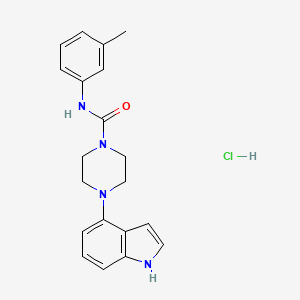
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neurology, and pharmacology. This compound is also known by its chemical name, MK-801, and is widely used in laboratory experiments to study the mechanism of action of various drugs and their effects on the central nervous system.
作用機序
The mechanism of action of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride involves the inhibition of the NMDA receptor. This inhibition results in the prevention of the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. This inhibition leads to the disruption of synaptic plasticity and can result in various physiological effects such as impaired learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride are primarily related to its inhibition of the NMDA receptor. This inhibition can result in various effects such as impaired learning and memory, reduced neuronal excitability, and altered synaptic plasticity. Additionally, this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride in laboratory experiments is its ability to selectively inhibit the NMDA receptor. This selectivity allows for the study of the specific effects of NMDA receptor inhibition on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride. One potential area of research is the development of novel drugs that target the NMDA receptor for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(1H-indol-4-yl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride has numerous applications in scientific research. It is commonly used as a tool to study the mechanism of action of various drugs that target the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity and is involved in various physiological processes such as learning and memory.
特性
IUPAC Name |
4-(1H-indol-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-15-4-2-5-16(14-15)22-20(25)24-12-10-23(11-13-24)19-7-3-6-18-17(19)8-9-21-18;/h2-9,14,21H,10-13H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTDCPDDXZCCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

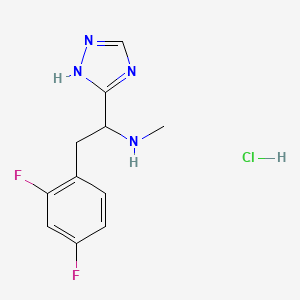
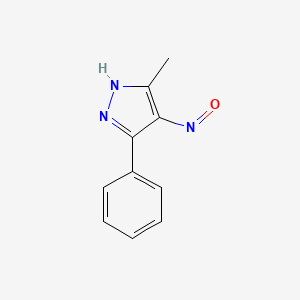
![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)
![Ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2812651.png)
![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2812655.png)
![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)
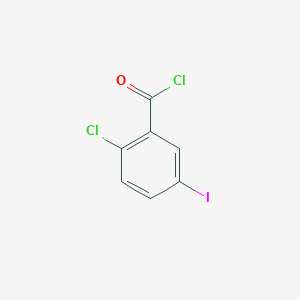
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)
![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)
![3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2812663.png)
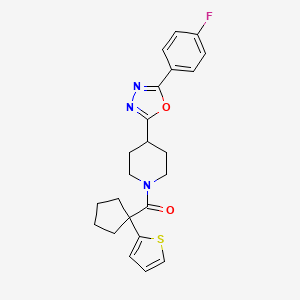
![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)
![N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide](/img/structure/B2812671.png)